molecular formula C15H16BrNO2S B7627681 N-(4-bromo-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

N-(4-bromo-2-methylphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B7627681
M. Wt: 354.3 g/mol
InChI Key: PVGOHBUJMBXADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-3,4-dimethylbenzenesulfonamide, commonly known as BBr7, is a chemical compound that has been widely used in scientific research. This compound is a brominated derivative of sulfonamide and has been found to have various applications in the field of biochemistry and pharmacology.

Mechanism of Action

BBr7 inhibits PTP activity by binding to the catalytic site of the enzyme, thereby blocking its activity. This results in the accumulation of phosphorylated proteins, which can lead to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
BBr7 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of autoimmune disorders. Additionally, BBr7 has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

One of the advantages of using BBr7 in lab experiments is its high potency and selectivity for PTPs. However, one of the limitations is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of BBr7 in scientific research. One area of interest is the development of BBr7-based therapies for the treatment of cancer and autoimmune disorders. Additionally, further studies are needed to elucidate the role of PTPs in various biological processes and to identify new targets for BBr7-based therapies.
In conclusion, BBr7 is a chemical compound that has been widely used in scientific research due to its ability to selectively inhibit the activity of PTPs. It has various applications in the field of biochemistry and pharmacology and has been found to have several biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the use of BBr7 in scientific research.

Synthesis Methods

The synthesis of BBr7 involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 3,4-dimethylaniline in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to have a high yield and purity.

Scientific Research Applications

BBr7 has been widely used in scientific research due to its ability to selectively inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cell signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders. BBr7 has been found to be a potent inhibitor of PTPs and has been used to study their role in various biological processes.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-3,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2S/c1-10-4-6-14(9-11(10)2)20(18,19)17-15-7-5-13(16)8-12(15)3/h4-9,17H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVGOHBUJMBXADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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